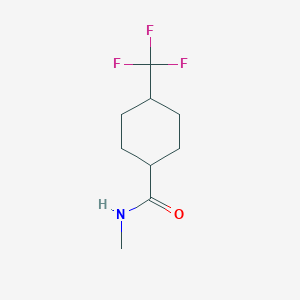

N-methyl-4-(trifluoromethyl)cyclohexane-1-carboxamide

Beschreibung

N-Methyl-4-(trifluoromethyl)cyclohexane-1-carboxamide (CAS: 361393-84-2) is a fluorinated cyclohexane derivative with the molecular formula C₉H₁₃F₃N₂O (molecular weight: 222.21 g/mol). Structurally, it features a carboxamide group at position 1 of the cyclohexane ring, a trifluoromethyl (-CF₃) substituent at position 4, and a methyl group on the amide nitrogen. This compound is of interest in medicinal chemistry due to the trifluoromethyl group's ability to enhance metabolic stability and lipophilicity, which are critical for drug-like properties .

Eigenschaften

IUPAC Name |

N-methyl-4-(trifluoromethyl)cyclohexane-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14F3NO/c1-13-8(14)6-2-4-7(5-3-6)9(10,11)12/h6-7H,2-5H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKHUOOCQWBGRRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1CCC(CC1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Overview

This method involves cyclohexanone as the starting material, with trifluoromethylation and amidation performed in sequential steps.

Key Steps:

-

Grignard Addition :

-

Trifluoromethylation :

-

Carboxamide Formation :

Catalytic Hydrogenation of Aromatic Precursors

Reaction Overview

This route starts with a substituted benzene derivative, which undergoes hydrogenation to form the cyclohexane backbone.

Key Steps:

-

Aromatic Trifluoromethylation :

-

Ring Hydrogenation :

-

Workup and Purification :

Suzuki Coupling for Functional Group Installation

Reaction Overview

This method employs cross-coupling reactions to install the trifluoromethyl group post-cyclohexane formation.

Key Steps:

-

Boronic Acid Preparation :

-

Suzuki Coupling :

-

Methylamine Coupling :

One-Pot Trifluoromethylation-Amidation

Reaction Overview

A streamlined approach combining trifluoromethylation and amidation in a single reactor.

Key Steps:

-

Cyclohexane Oxidation :

-

Trifluoromethylation and Amidation :

Enzymatic Synthesis for Stereoselective Production

Key Steps:

-

Carboxylic Acid Activation :

-

Enzymatic Amidation :

Comparative Analysis of Methods

| Method | Key Advantage | Yield Range | Scalability | Complexity |

|---|---|---|---|---|

| Grignard-Based | High yields at each step | 65–92% | Industrial | Moderate |

| Catalytic Hydrogenation | Efficient for aromatic precursors | 60–94% | Pilot-scale | High |

| Suzuki Coupling | Precise trifluoromethyl placement | 68–85% | Lab-scale | Very High |

| One-Pot Synthesis | Reduced purification steps | 55–62% | Lab-scale | Low |

| Enzymatic | Stereoselective, eco-friendly | 50–58% | Lab-scale | Moderate |

Analyse Chemischer Reaktionen

Types of Reactions

N-methyl-4-(trifluoromethyl)cyclohexane-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carboxamide group to an amine.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include trifluoromethylated amines, carboxylic acids, and substituted cyclohexane derivatives .

Wissenschaftliche Forschungsanwendungen

N-methyl-4-(trifluoromethyl)cyclohexane-1-carboxamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Biology: The compound’s stability and lipophilicity make it useful in the design of biologically active molecules.

Medicine: It is investigated for its potential use in pharmaceuticals due to its metabolic stability and ability to modulate biological activity.

Industry: The compound is used in the development of agrochemicals and materials science

Wirkmechanismus

The mechanism of action of N-methyl-4-(trifluoromethyl)cyclohexane-1-carboxamide involves its interaction with molecular targets through its trifluoromethyl and carboxamide groups. The trifluoromethyl group can enhance binding affinity to proteins and enzymes by increasing lipophilicity and metabolic stability. The carboxamide group can form hydrogen bonds with biological targets, further stabilizing the interaction .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison of Selected Carboxamide Derivatives

Substituent Effects on Physicochemical Properties

- Trifluoromethyl (-CF₃) vs. Bromine (-Br): The trifluoromethyl group in the target compound enhances lipophilicity (logP ~2.5–3.0 estimated) compared to bromine-substituted analogs (e.g., 2-bromo-N-methyl-N-phenyl-1-cyclohexene-1-carboxamide, logP ~2.8). However, -CF₃ provides greater metabolic stability due to its resistance to oxidative degradation .

N-Methyl vs. N-Aryl Substitution :

Carboxamide vs. Carboxylic Acid :

- The amide group in the target compound improves hydrogen-bonding capacity compared to the carboxylic acid precursor (4-(trifluoromethyl)cyclohexane-1-carboxylic acid), making it more suitable for target engagement in drug-receptor interactions .

Biologische Aktivität

N-methyl-4-(trifluoromethyl)cyclohexane-1-carboxamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances lipophilicity, which may influence the compound’s interaction with biological targets, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The compound belongs to the class of amides, characterized by a cyclohexane ring substituted with a trifluoromethyl group and a carboxamide functional group. The presence of the trifluoromethyl group is notable for its ability to stabilize negative charges, enhancing nucleophilic substitution reactions and potentially increasing the compound's biological activity.

The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. The trifluoromethyl group can significantly enhance binding affinity to certain enzymes or receptors, leading to inhibition or activation of various biochemical pathways. This interaction is often mediated through hydrogen bonding and electrostatic interactions facilitated by the carboxamide moiety.

Biological Activity

Research indicates that cyclohexanecarboxamide derivatives, including this compound, exhibit significant biological activities, particularly as enzyme inhibitors. Notably, studies have shown that modifications on the cycloalkyl structure can greatly affect potency against human soluble epoxide hydrolase (sEH), an enzyme involved in inflammation and hypertension.

Table 1: Biological Activity of Related Compounds

| Compound Name | Target Enzyme | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | sEH | TBD | Enhances membrane permeability |

| Cyclopentanecarboxamide | sEH | 12.5 | Smaller ring size affects activity |

| N-(4-Trifluoromethylphenyl)cyclohexanecarboxamide | sEH | 8.0 | Focused on aromatic interactions |

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological contexts:

- Enzyme Inhibition : In vitro assays demonstrated that this compound effectively inhibits sEH, which plays a crucial role in regulating inflammatory responses. The inhibition was assessed using kinetic assays, revealing a competitive inhibition pattern.

- Molecular Docking Studies : Computational studies have shown favorable binding interactions between this compound and sEH, supporting experimental findings regarding its inhibitory potential.

- Therapeutic Applications : The compound has been explored for potential applications in treating conditions associated with inflammation and hypertension due to its ability to modulate sEH activity.

Research Findings

Recent studies have focused on optimizing the structural features of this compound to enhance its biological activity. Modifications such as varying the length of substituents or altering the position of the trifluoromethyl group have been investigated:

- SAR Studies : Structure-activity relationship (SAR) studies indicate that specific substitutions can lead to improved potency and selectivity against target enzymes.

- Metabolic Stability : Investigations into metabolic stability reveal that certain analogs maintain their activity in plasma and liver microsomes, suggesting potential for further development as therapeutic agents.

Q & A

Q. What are the optimal reaction conditions for synthesizing N-methyl-4-(trifluoromethyl)cyclohexane-1-carboxamide?

The synthesis typically involves multi-step organic reactions, including trifluoromethylation and carboxamide formation. Key factors include:

- Reagents : Sulfonyl chlorides for sulfonamide intermediates and trifluoromethylation agents (e.g., CF₃Cu or CF₃I) .

- Solvents : Polar aprotic solvents like DMF or THF improve reaction efficiency .

- Temperature : Controlled heating (60–80°C) minimizes side reactions .

- Purification : Column chromatography with silica gel and gradient elution (hexane/ethyl acetate) ensures high purity .

| Step | Reagent/Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Trifluoromethylation | CF₃Cu, DMF | 70°C | 65–75 |

| Carboxamide Formation | Methylamine, THF | RT | 80–85 |

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?

The -CF₃ group enhances:

- Lipophilicity : Increases logP by ~1.5 units compared to non-fluorinated analogs, improving membrane permeability .

- Metabolic Stability : Resistance to oxidative degradation due to strong C-F bonds .

- Electron-Withdrawing Effects : Polarizes the cyclohexane ring, altering reactivity in electrophilic substitutions .

Q. What spectroscopic methods confirm the compound’s structure?

- ¹H/¹³C NMR : Distinct peaks for the N-methyl group (δ ~2.8–3.1 ppm) and trifluoromethyl (δ ~110–120 ppm in ¹³C) .

- IR Spectroscopy : Carboxamide C=O stretch at ~1650–1680 cm⁻¹ .

- Mass Spectrometry : Molecular ion [M+H]⁺ matching the exact mass (e.g., m/z 266.1 for C₁₀H₁₅F₃NO) .

Q. What are the primary applications of this compound in organic synthesis?

- Building Block : Used to synthesize fluorinated heterocycles (e.g., oxadiazoles, pyridines) via nucleophilic substitutions or cycloadditions .

- Intermediate : Key precursor in medicinal chemistry for antitumor or antimicrobial agents .

Advanced Questions

Q. What strategies address low yields during the methylation step?

Q. How do structural modifications impact biological activity?

Structure-Activity Relationship (SAR) studies reveal:

- N-Methyl Replacement : Substituting with bulkier groups (e.g., isopropyl) reduces cytotoxicity (IC₅₀ increases from 3.25 μM to >50 μM) .

- Ring Modifications : Replacing cyclohexane with bicyclo[2.2.2]octane enhances binding to HDAC enzymes .

| Derivative | Modification | IC₅₀ (μM, MCF-7) |

|---|---|---|

| Parent Compound | None | 3.25 |

| N-Isopropyl | Methyl → Isopropyl | 52.1 |

| Bicyclo Analog | Cyclohexane → Bicyclo | 1.89 |

Q. How to resolve contradictions in reported IC₅₀ values across studies?

- Assay Standardization : Use consistent cell lines (e.g., MCF-7 vs. HepG2) and protocols (MTT vs. ATP luminescence) .

- Control Compounds : Include reference drugs (e.g., doxorubicin) to calibrate potency measurements .

- Data Normalization : Adjust for differences in incubation time (24 vs. 48 hrs) and serum content .

Q. What in silico methods predict binding affinity to biological targets?

- Molecular Docking : AutoDock Vina identifies potential interactions with HDAC8 (binding energy < -8.0 kcal/mol) .

- QSAR Models : Use descriptors like polar surface area (PSA) and molar refractivity to correlate with IC₅₀ values .

- MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories .

Q. What design considerations enhance pharmacokinetics in derivatives?

- LogP Optimization : Target logP 2–3 for balanced absorption and solubility .

- Prodrug Strategies : Esterification of the carboxamide improves oral bioavailability .

- Metabolic Shielding : Introduce deuterium at labile positions to slow CYP450-mediated degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.